molecular formula C21H26N8O2 B2730190 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-butoxyphenyl)piperazine-1-carboxamide CAS No. 1705099-27-9

4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-butoxyphenyl)piperazine-1-carboxamide

Cat. No.: B2730190
CAS No.: 1705099-27-9
M. Wt: 422.493
InChI Key: JCSMJONTJOXHDV-UHFFFAOYSA-N
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Description

The compound 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-butoxyphenyl)piperazine-1-carboxamide features a pyrimidine core substituted with a 1,2,4-triazole moiety at position 6, linked to a piperazine ring. The piperazine is further functionalized with a carboxamide group attached to a 4-butoxyphenyl substituent.

Properties

IUPAC Name

N-(4-butoxyphenyl)-4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N8O2/c1-2-3-12-31-18-6-4-17(5-7-18)26-21(30)28-10-8-27(9-11-28)19-13-20(24-15-23-19)29-16-22-14-25-29/h4-7,13-16H,2-3,8-12H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSMJONTJOXHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-butoxyphenyl)piperazine-1-carboxamide is a complex organic molecule that integrates various functional groups known for their biological activities. This article explores its biological activity, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Structural Characteristics

The compound features a piperazine ring , a triazole moiety , and a pyrimidine structure , which are pivotal in determining its biological interactions. The presence of these groups allows for diverse interactions with biological targets, enhancing its pharmacological profile.

ComponentStructureBiological Activity
PiperazinePiperazineAntidepressant, anxiolytic
TriazoleTriazoleAntifungal, antibacterial
PyrimidinePyrimidineAntiviral, anticancer

Antimicrobial Activity

Compounds containing the 1,2,4-triazole ring are noted for their antimicrobial properties. Research indicates that derivatives of this structure exhibit significant activity against various pathogens:

  • Antifungal Activity : The triazole moiety is particularly effective against fungi such as Candida albicans and Aspergillus fumigatus .
  • Antibacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, related compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 0.12 to 1.95 µg/mL against pathogens like E. coli and S. aureus .

Anticancer Activity

The structural components of this compound suggest potential anticancer properties. Studies have highlighted the following findings:

  • Cell Line Studies : Compounds with similar structures have been tested against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). IC50 values indicate moderate to high potency against these cell lines .
  • Mechanism of Action : The triazole and pyrimidine components may inhibit key metabolic pathways involved in cancer cell proliferation, suggesting a mechanism that warrants further investigation .

Anti-inflammatory Activity

Research has also indicated that compounds featuring piperazine and triazole can exhibit anti-inflammatory effects:

  • Inhibition of Pro-inflammatory Cytokines : Related compounds have been shown to reduce levels of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Study on Triazole Derivatives :
    • Researchers synthesized a series of triazole derivatives and evaluated their antibacterial properties against E. coli and S. aureus. Some derivatives exhibited MIC values comparable to standard antibiotics like ciprofloxacin .
  • Anticancer Evaluation :
    • A study focused on triazolo-pyrimidines demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 0.20 μM to 1.25 μM .
  • Anti-inflammatory Effects :
    • In vivo studies showed that certain piperazine derivatives could significantly reduce inflammation in animal models, highlighting their potential for treating inflammatory conditions .

Scientific Research Applications

Antimicrobial Activity

Compounds similar to 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-butoxyphenyl)piperazine-1-carboxamide have demonstrated broad-spectrum antimicrobial properties. The triazole moiety is particularly noted for its effectiveness against fungal infections, while the piperazine and pyrimidine components enhance the overall pharmacological profile. Research indicates that derivatives of this compound can inhibit the growth of various pathogens, including bacteria and fungi, by targeting essential metabolic pathways within these organisms.

Anticancer Potential

The compound has shown promise in anticancer research due to its structural similarity to known anticancer agents. Studies have indicated that compounds containing triazole and pyrimidine rings can induce apoptosis in cancer cells, primarily through the modulation of apoptotic pathways. For instance, certain derivatives have been observed to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins such as Bcl-2 . This mechanism suggests potential applications in treating various cancers, including breast and colon cancer.

Synthesis and Mechanism of Action

The synthesis of This compound typically involves multi-step organic reactions that require precise control over reaction conditions. Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for monitoring synthesis progress and confirming product identity.

The mechanism of action is primarily associated with its interaction with biological targets such as enzymes or receptors involved in cellular signaling pathways. The compound may inhibit specific enzymes or modulate receptor activity due to its structural resemblance to natural substrates.

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial ActivityDemonstrated significant inhibition against various bacterial strains; effective at low concentrations.
Research on Anticancer EffectsShowed induction of apoptosis in cancer cell lines; effective against breast and colon cancer models .
Pharmacological ScreeningIdentified lower toxicity levels compared to standard drugs like Diclofenac; promising for further development as a therapeutic agent .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Several analogs modify the carboxamide-attached aromatic ring, altering electronic and steric properties:

Compound Name Substituent Yield (%) Melting Point (°C) Key Structural Features
N-(4-Butoxyphenyl)-4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide (Target) 4-butoxyphenyl - - Pyrimidine-triazole core, butoxy group
N-(4-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A3) 4-fluorophenyl 57.3 196.5–197.8 Quinazolinone core, fluoro substituent
N-(4-Chlorophenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide 4-chlorophenyl - - Triazolo-pyridazine core, chloro substituent
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide 3-oxo-benzoxazin-6-yl - - Benzoxazine core, trifluoromethyl-pyridine

Key Observations :

  • The 4-butoxyphenyl group in the target compound introduces enhanced lipophilicity compared to halophenyl (A3, ) or benzoxazine-based analogs .
  • Substituents like fluorine (A3, ) and chlorine () may improve metabolic stability but reduce solubility.

Core Heterocyclic Modifications

Structural diversity in the central heterocycle significantly impacts binding affinity and selectivity:

Compound Name Core Structure Pharmacological Target (If Specified)
Target Compound Pyrimidine-triazole Not reported
Abivertinib Pyrrolo[2,3-d]pyrimidine Tyrosine kinase inhibitor
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) Pyrazole-piperazine Not reported
Benzo[b][1,4]oxazin-3(4H)-one analogs (Compounds 28, 29a-b) Benzoxazine-propanoyl Not reported

Key Observations :

  • The pyrimidine-triazole core in the target compound contrasts with the quinazolinone (A1–A6, ) and benzoxazine () scaffolds, which are associated with diverse targets like kinases and histone deacetylases.

Key Observations :

  • Lower yields in benzoxazine derivatives (e.g., 10% for compound 28 ) suggest synthetic challenges compared to quinazolinones (45–57% yields ).
  • The absence of melting point data for the target compound limits direct solubility comparisons but underscores the need for further characterization.

Q & A

Q. What are the key synthetic routes for synthesizing the compound, and how can reaction conditions be optimized for high yield?

  • Methodological Answer: The synthesis involves multi-step routes, starting with the formation of the piperazine core via a Mannich reaction (condensation of formaldehyde, secondary amines, and ketones) . Subsequent coupling of the triazole-pyrimidine moiety to the piperazine ring requires carbodiimide-based agents like EDC/DMAP to form the carboxamide bond . Optimization includes:
  • Temperature Control: Maintain 0–5°C during sensitive steps (e.g., acylation) to prevent side reactions.
  • Solvent Selection: Use polar aprotic solvents (e.g., DMF, DCM) for nucleophilic substitutions .
  • Purification: Normal-phase chromatography (10% methanol/0.1% NH4OH) improves purity .

Q. Which analytical techniques are critical for characterizing the compound and ensuring purity?

  • Methodological Answer:
  • Structural Confirmation:
  • 1H/13C NMR: Assign peaks to verify piperazine, triazole, and pyrimidine protons .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ with <2 ppm error.
  • Purity Assessment:
  • HPLC: Use a C18 column (ACN/water gradient) to achieve >98% purity .
  • TLC: Monitor reaction progress with silica plates (visualized under UV).

Q. What initial biological screening assays are recommended to assess its therapeutic potential?

  • Methodological Answer:
  • Enzyme Inhibition Assays: Test against kinases (e.g., EGFR, CDK2) via fluorescence polarization .
  • Receptor Binding Studies: Use radioligand displacement assays (e.g., dopamine D3 receptors) .
  • Antimicrobial Screening: Minimum inhibitory concentration (MIC) assays against Gram+/Gram- bacteria .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological profile?

  • Methodological Answer:
  • Systematic Substitution: Replace the butoxyphenyl group with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups to modulate lipophilicity .
  • Triazole Positional Isomerism: Compare 1,2,4-triazol-1-yl vs. 1,2,3-triazol-4-yl derivatives via molecular docking .
  • In Silico Tools: Use SwissADME to predict pharmacokinetic properties (e.g., BBB permeability) .

Q. What strategies resolve contradictory data in receptor binding assays between computational predictions and experimental results?

  • Methodological Answer:
  • Orthogonal Assays: Validate binding using SPR (surface plasmon resonance) alongside radioligand assays .
  • Molecular Dynamics (MD) Simulations: Simulate ligand-receptor interactions over 100 ns to identify transient binding pockets .
  • Metabolite Screening: Check for off-target effects using LC-MS/MS to rule out degradation products .

Q. How to investigate metabolic stability and identify major degradation pathways?

  • Methodological Answer:
  • Liver Microsome Assays: Incubate with human/rat microsomes (NADPH cofactor) and quantify parent compound via LC-MS .
  • Forced Degradation Studies: Expose to acidic (HCl), basic (NaOH), oxidative (H2O2), and photolytic conditions (ICH Q1B guidelines) .
  • Metabolite Identification: Use UPLC-QTOF to detect hydroxylated or N-dealkylated products .

Q. What in vitro and in vivo models are appropriate for evaluating its efficacy in neurological disorders?

  • Methodological Answer:
  • In Vitro:
  • Primary Neuronal Cultures: Assess neuroprotection against glutamate-induced excitotoxicity .
  • hERG Assay: Screen for cardiac toxicity risks (patch-clamp electrophysiology).
  • In Vivo:
  • Rodent Models: Use MPTP-induced Parkinson’s disease mice to evaluate dopamine modulation .
  • Pharmacokinetic Profiling: Measure brain-to-plasma ratio via LC-MS after oral administration .

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